molecular formula C22H26O6 B12097084 (4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL

(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL

Cat. No.: B12097084
M. Wt: 386.4 g/mol
InChI Key: BALYQVSNDKYQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL is a complex organic compound characterized by its unique hexahydropyrano[3,2-D][1,3]dioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the hexahydropyrano[3,2-D][1,3]dioxin ring: This is achieved through a series of cyclization reactions.

    Introduction of benzyloxy groups: Benzylation reactions are used to introduce benzyloxy groups at specific positions on the ring.

    Methylation: A methyl group is introduced to the structure through methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4AR,6S,7R,8R,8AS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-D][1,3]dioxin-8-yl)oxy)propanoic acid
  • Methanesulfonic acid (4aR,6S,7R,8S,8aR)-6-benzyloxy-7-(methanesulfonyl-methyl-amino)-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-8-yl ester

Uniqueness

(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL is unique due to its specific structural features, such as the presence of two benzyloxy groups and a methyl group on the hexahydropyrano[3,2-D][1,3]dioxin ring

Properties

IUPAC Name

2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYQVSNDKYQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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